molecular formula C18H19NO B5776360 1-(4-isopropylbenzoyl)indoline

1-(4-isopropylbenzoyl)indoline

Cat. No. B5776360
M. Wt: 265.3 g/mol
InChI Key: CZBPVKSISLOHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropylbenzoyl)indoline, also known as Isopropylphenidate (IPH), is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has gained a lot of attention in scientific research for its potential therapeutic uses. IPH is a structural analog of methylphenidate (MPH), a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, IPH has a distinct chemical structure that sets it apart from MPH, making it a unique compound with its own set of properties.

Mechanism of Action

IPH acts as a dopamine and norepinephrine reuptake inhibitor, similar to MPH. It increases the levels of these neurotransmitters in the brain, leading to increased arousal, attention, and motivation. However, IPH has a higher affinity for the norepinephrine transporter than the dopamine transporter, which may account for its unique effects on cognitive function.
Biochemical and Physiological Effects
IPH has been shown to increase locomotor activity and reduce impulsivity in animal models. In humans, IPH has been reported to improve attention, working memory, and cognitive flexibility. However, the effects of IPH on mood and anxiety are less clear, and further research is needed to fully understand its physiological effects.

Advantages and Limitations for Lab Experiments

IPH has several advantages for laboratory experiments, including its high potency and selectivity for the dopamine and norepinephrine transporters. It is also relatively easy to synthesize and has a long half-life, making it suitable for long-term studies. However, IPH has some limitations, including its potential for abuse and its lack of selectivity for other neurotransmitter systems.

Future Directions

There are several future directions for research on IPH. One area of interest is the development of new analogs with improved selectivity and potency. Another area of research is the investigation of IPH's potential therapeutic uses in the treatment of psychiatric conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of IPH and its mechanisms of action.

Synthesis Methods

IPH can be synthesized through a multi-step process that involves the reaction of 4-isopropylbenzoyl chloride with indoline. The resulting product is then purified using chromatography techniques to obtain a pure form of IPH. The synthesis of IPH has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

IPH has been the subject of numerous scientific studies, primarily in the field of neuroscience. It has been investigated for its potential therapeutic uses in the treatment of ADHD, depression, and other psychiatric conditions. IPH has also been studied for its effects on cognitive function, memory, and learning.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13(2)14-7-9-16(10-8-14)18(20)19-12-11-15-5-3-4-6-17(15)19/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBPVKSISLOHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indol-1-yl[4-(propan-2-yl)phenyl]methanone

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